molecular formula C10H12N2 B8735088 4-Cyclopent-1-en-1-ylpyridine-2-amine

4-Cyclopent-1-en-1-ylpyridine-2-amine

Cat. No.: B8735088
M. Wt: 160.22 g/mol
InChI Key: DEUNCTWJNSQQFK-UHFFFAOYSA-N
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Description

4-Cyclopent-1-en-1-ylpyridine-2-amine is a heterocyclic compound featuring a pyridine core with an amine group at the 2-position and a cyclopentene substituent at the 4-position. The cyclopentene ring introduces both steric bulk and electronic effects due to its conjugated double bond, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(cyclopenten-1-yl)pyridin-2-amine

InChI

InChI=1S/C10H12N2/c11-10-7-9(5-6-12-10)8-3-1-2-4-8/h3,5-7H,1-2,4H2,(H2,11,12)

InChI Key

DEUNCTWJNSQQFK-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC(=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following compounds share structural motifs with 4-Cyclopent-1-en-1-ylpyridine-2-amine but differ in substituent groups and ring systems:

Compound Name Core Structure Substituent at Position 4 Key Structural Features Molecular Formula Molecular Weight (g/mol)
This compound Pyridine Cyclopentene 5-membered unsaturated ring, steric bulk C₁₀H₁₂N₂ 160.22
4-Ethoxypyridin-2-amine Pyridine Ethoxy (-OCH₂CH₃) Polar alkoxy group, hydrogen-bonding capacity C₇H₁₀N₂O 138.17
1-(Pyrimidin-4-yl)cyclopropan-1-amine Pyrimidine Cyclopropane 3-membered saturated ring, high ring strain C₆H₈N₄ 136.16
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidine 6-membered saturated amine ring C₁₀H₁₆N₄ 192.27

Key Observations :

  • Ring Systems : The cyclopentene group in the target compound provides moderate steric hindrance compared to the smaller cyclopropane in or the flexible ethoxy group in .
  • Electronic Effects : The unsaturated cyclopentene may enhance electron delocalization in the pyridine ring, whereas the ethoxy group in introduces electron-donating effects via the oxygen atom.

Physicochemical Properties

  • Solubility : The ethoxy group in 4-Ethoxypyridin-2-amine likely increases polarity and water solubility compared to the hydrophobic cyclopentene substituent in the target compound.
  • Hydrogen Bonding : Both 4-Ethoxypyridin-2-amine and 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine can participate in hydrogen bonding (N–H⋯N or O–H⋯N), which influences crystal packing and stability. The cyclopentene group in the target compound may limit hydrogen bonding, relying more on van der Waals interactions.

Research Findings and Data

Crystallographic Insights

  • 4-Ethoxypyridin-2-amine : Crystallizes with two independent molecules in the asymmetric unit, stabilized by N–H⋯N hydrogen bonds and van der Waals forces.
  • Target Compound (Inference) : Larger cyclopentene substituent may lead to denser crystal packing due to increased van der Waals interactions, though experimental data is needed for confirmation.

Stability and Reactivity

  • Cyclopropane-containing compounds (e.g., ) are prone to ring-opening under acidic or thermal stress, whereas the cyclopentene group in the target compound offers greater stability due to reduced ring strain.

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